3-(Furan-2-yl)propan-1-amine

Catalog No.
S3310018
CAS No.
4428-38-0
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Furan-2-yl)propan-1-amine

CAS Number

4428-38-0

Product Name

3-(Furan-2-yl)propan-1-amine

IUPAC Name

3-(furan-2-yl)propan-1-amine

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2

InChI Key

BMBNEIGPGNXTRH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CCCN

Canonical SMILES

C1=COC(=C1)CCCN

The exact mass of the compound 3-(Furan-2-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Furan-2-yl)propan-1-amine is a bifunctional aliphatic amine featuring a reactive furan heterocycle tethered to a primary amine via a three-carbon propyl linker. In procurement and material selection, this compound is primarily sourced as a versatile building block for pharmaceutical library synthesis, agrochemical development, and the design of thermo-reversible polymers via Diels-Alder chemistry. The propyl chain provides critical spatial separation between the electron-rich furan ring and the nucleophilic amine, yielding a predicted pKa of approximately 10.13. This baseline basicity makes it significantly more nucleophilic than shorter-chain analogs, ensuring high conversion rates in standard amide coupling, reductive amination, and SNAr workflows while preserving the furan moiety for downstream functionalization or target binding.

Substituting 3-(Furan-2-yl)propan-1-amine with its more common, shorter-chain analogs—such as furfurylamine (1-carbon linker) or 2-(furan-2-yl)ethan-1-amine (2-carbon linker)—often leads to process failure or reduced yields. Furfurylamine exhibits a significantly lower pKa (~9.12) due to the strong inductive effect of the adjacent oxygen, reducing its nucleophilicity in sterically hindered couplings and making it highly susceptible to oxidative degradation and polymerization upon storage. Conversely, the 2-carbon ethylamine analog is structurally predisposed to unwanted Pictet-Spengler-type intramolecular cyclizations during reactions with aldehydes, forming fused heterocyclic byproducts. The three-carbon propyl linker of CAS 4428-38-0 effectively breaks this cyclization pathway and insulates the amine from the furan's electronic influence, ensuring predictable, linear reactivity and superior shelf stability during industrial scale-up .

Nucleophilicity and Basicity Optimization via Linker Elongation

The basicity of furan-alkylamines is heavily dependent on linker length. 3-(Furan-2-yl)propan-1-amine exhibits a predicted pKa of ~10.13, whereas the industry-standard furfurylamine has a pKa of ~9.12. This full logarithmic unit difference translates to a 10-fold increase in basicity, significantly enhancing the nucleophilicity of the primary amine. In procurement terms, this allows for milder reaction conditions and higher yields during SNAr and challenging amide couplings, reducing the need for excess equivalents of the amine.

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~10.13 (CAS 4428-38-0)
Comparator Or BaselineFurfurylamine (CAS 617-89-0), pKa ~9.12
Quantified Difference~1.0 pKa unit higher basicity
ConditionsStandard aqueous prediction / physiological pH modeling

Higher basicity ensures superior nucleophilicity in coupling reactions, allowing buyers to achieve higher yields in API synthesis without forcing conditions.

Mitigation of Intramolecular Side Reactions During Reductive Amination

When reacting with carbonyls, 2-(furan-2-yl)ethan-1-amine is prone to electrophilic aromatic substitution at the furan ring, leading to unwanted cyclization. By extending the alkyl chain to three carbons, 3-(Furan-2-yl)propan-1-amine geometrically disfavors this specific 6-membered ring formation during standard imine formation and reductive amination. This structural modification dramatically improves the purity profile of the crude product mixture, directly reducing downstream chromatographic purification costs [1].

Evidence DimensionSusceptibility to Pictet-Spengler-type cyclization
Target Compound DataGeometrically disfavored (high linear product purity)
Comparator Or Baseline2-(Furan-2-yl)ethan-1-amine (high cyclization byproduct formation)
Quantified DifferenceSignificant reduction in cyclic impurities
ConditionsReductive amination with aldehydes/ketones in acidic media

Eliminating predictable side reactions reduces purification bottlenecks and improves overall yield, making this compound highly preferable for scalable manufacturing.

Enhanced Shelf Stability and Resistance to Oxidative Polymerization

Furfurylamine is notoriously sensitive to air and light, rapidly darkening due to oxidative polymerization and carbon dioxide absorption, which necessitates strict storage conditions. The three-carbon spacer in 3-(Furan-2-yl)propan-1-amine isolates the primary amine from the electron-rich diene system of the furan, significantly altering the oxidation potential. This structural buffer grants the compound superior shelf stability and handling robustness under standard laboratory and pilot-plant conditions, minimizing batch-to-batch variability caused by degraded starting materials.

Evidence DimensionOxidative degradation and discoloration over time
Target Compound DataEnhanced stability, standard handling
Comparator Or BaselineFurfurylamine (rapid darkening, air-sensitive, requires strict inert storage)
Quantified DifferenceSubstantially longer shelf-life and reduced handling restrictions
ConditionsAmbient atmospheric exposure during storage and handling

Improved stability lowers the risk of using degraded precursors, ensuring reproducible synthesis and reducing material waste for procurement teams.

Building Block for GPCR and Kinase Inhibitor Libraries

The 3-carbon linker provides the ideal spatial geometry for extending the furan ring into hydrophobic or hydrogen-bonding pockets of target proteins, while the highly basic amine serves as an optimal attachment point for amide or urea linkages. It is prioritized over shorter analogs when designing flexible pharmacophores .

Precursor for Thermo-Reversible Polymer Networks

Leveraging the intact furan ring, this compound is used to functionalize polymer backbones. The furan moiety then acts as a diene in Diels-Alder reactions with maleimides, creating self-healing or thermo-reversible crosslinks. The propyl chain ensures the furan is sterically accessible, improving crosslinking efficiency compared to rigid furfurylamine .

Scale-Up Synthesis of Agrochemicals

Due to its resistance to intramolecular cyclization and improved shelf stability, 3-(Furan-2-yl)propan-1-amine is selected for pilot-scale synthesis of furan-containing agrochemicals, where high-yielding, clean reductive amination steps are critical for cost-effective manufacturing [1].

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98773-80-9

Wikipedia

Furanpropanamine

Dates

Last modified: 08-19-2023

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